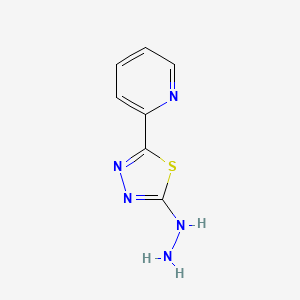
2-(5-Hidrazinil-1,3,4-tiadiazol-2-il)piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine is a heterocyclic compound with the molecular formula C₇H₇N₅S. It is known for its unique structure, which includes a pyridine ring fused with a 1,3,4-thiadiazole ring, and a hydrazine group attached to the thiadiazole ring.
Aplicaciones Científicas De Investigación
2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
Target of Action
It is known that the compound can act as a bidentate ligand, coordinating through the nitrogen atom .
Mode of Action
It is known that the compound can act as a bidentate ligand, coordinating through the nitrogen atom . This suggests that it may interact with its targets by forming coordinate covalent bonds.
Result of Action
Some studies suggest that similar compounds may have anticancer activity .
Action Environment
It is known that the compound is stable at room temperature .
Análisis Bioquímico
Biochemical Properties
Compounds in the 1,3,4-thiadiazole family are known to interact with various enzymes and proteins . They can cross cellular membranes due to their enhanced liposolubility
Cellular Effects
Compounds in the 1,3,4-thiadiazole family have been shown to have significant biological properties, including antifungal, anti-inflammatory, antimicrobial, antiviral, and anticancer activities
Molecular Mechanism
Some hydrazinyl 1,2,4-triazoles derivatives have been shown to inhibit enzymes in a competitive manner
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine typically involves the reaction of pyridine-2-carboxylic acid hydrazide with thiosemicarbazide under acidic conditions. The reaction proceeds through cyclization to form the thiadiazole ring. The general reaction conditions include heating the reactants in the presence of a suitable acid catalyst, such as hydrochloric acid, at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine are not well-documented, the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory synthesis. The scalability of the reaction depends on optimizing parameters such as temperature, reaction time, and the concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include azides, hydrazine derivatives, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
1,3,4-Thiadiazole derivatives: These compounds exhibit a broad spectrum of biological activities, including antioxidant, anticonvulsant, and antihypertensive effects.
Uniqueness
2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine is unique due to its specific combination of a pyridine ring and a 1,3,4-thiadiazole ring with a hydrazine group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5S/c8-10-7-12-11-6(13-7)5-3-1-2-4-9-5/h1-4H,8H2,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVONYCWIHNESA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(S2)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
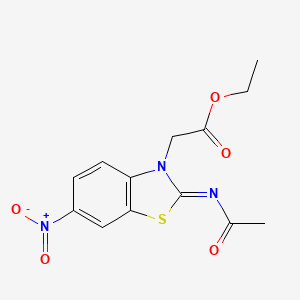
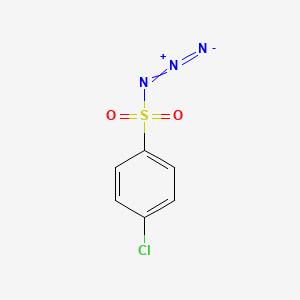
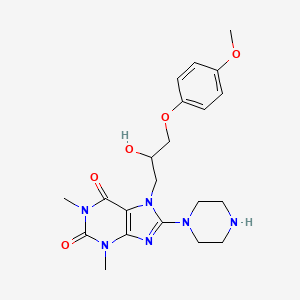

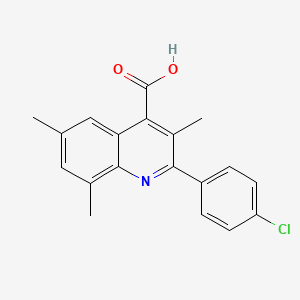
![4-methyl-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol](/img/structure/B2359748.png)
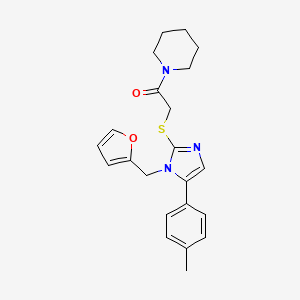
![(Z)-2-Cyano-3-[4-[(4-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2359751.png)
![8-chloro-N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2359752.png)
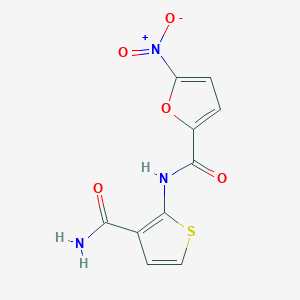
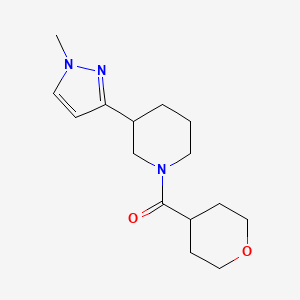
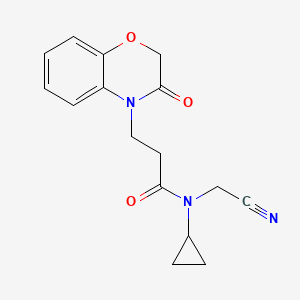
![1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2359758.png)
![2-(4-fluorophenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2359760.png)
